

# 4-(1,3-Dioxolan-2-yl)benzaldehyde molecular weight

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## Compound of Interest

Compound Name: **4-(1,3-Dioxolan-2-yl)benzaldehyde**

Cat. No.: **B1339594**

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An In-Depth Technical Guide to **4-(1,3-Dioxolan-2-yl)benzaldehyde**: Properties, Synthesis, and Applications

## Introduction

**4-(1,3-Dioxolan-2-yl)benzaldehyde** is a versatile aromatic aldehyde derivative of significant interest in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its chemical structure is characterized by a benzaldehyde core where the highly reactive aldehyde functional group is protected as a cyclic acetal, specifically a 1,3-dioxolane. This structural feature is the cornerstone of its utility, rendering the aldehyde temporarily inert to a wide range of reaction conditions.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of **4-(1,3-Dioxolan-2-yl)benzaldehyde**. We will delve into its physicochemical properties, spectroscopic characterization, synthesis protocols, and key applications. The narrative emphasizes the causality behind experimental choices, grounding technical protocols in the principles of synthetic organic chemistry.

## Part 1: Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's properties is fundamental to its effective use. This section details the molecular identity, physical characteristics, and the analytical workflow

required to confirm the structure and purity of **4-(1,3-Dioxolan-2-yl)benzaldehyde**.

## Molecular Identity

The compound is unambiguously identified by a set of standardized nomenclature and registry numbers, which are crucial for database searches and regulatory compliance.

Identifier	Value	Source
IUPAC Name	4-(1,3-dioxolan-2-yl)benzaldehyde	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	178.18 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
CAS Number	40681-88-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
InChI Key	XXTKORQHKOYXIH-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	C1COC(O1)C2=CC=C(C=C2)C(=O)	<a href="#">[1]</a>

## Physical and Chemical Properties

The physical state and stability of the compound dictate its handling and storage requirements.

Property	Value	Source
Physical Form	White to Yellow Solid	<a href="#">[2]</a>
Purity	Typically ≥95%	<a href="#">[2]</a>
Storage Temperature	2-8 °C	<a href="#">[2]</a>
Solubility	Soluble in common organic solvents like THF, CH <sub>2</sub> Cl <sub>2</sub> , and Chloroform.	

## Spectroscopic and Analytical Characterization

Confirmation of the chemical structure and purity is achieved through a combination of spectroscopic and chromatographic techniques. The 1,3-dioxolane moiety serves as a protecting group for the aldehyde, and its presence or absence is a key diagnostic feature.

A typical workflow for confirming the identity and purity of a synthesized batch of **4-(1,3-Dioxolan-2-yl)benzaldehyde** involves sequential analysis.

Caption: Standard analytical workflow for compound verification.

Objective: To confirm the molecular structure by identifying the chemical environment and connectivity of all protons ( $^1\text{H}$  NMR) and carbon atoms ( $^{13}\text{C}$  NMR).

Methodology:

- Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum on a 400 MHz or higher spectrometer.
  - Expected Resonances:
    - $\delta \sim 9.9$  ppm (s, 1H): Aldehyde proton (-CHO). This is the most downfield signal.
    - $\delta \sim 7.9$  ppm (d, 2H) &  $\sim 7.6$  ppm (d, 2H): Aromatic protons of the para-substituted benzene ring, exhibiting a characteristic AA'BB' splitting pattern.
    - $\delta \sim 5.8$  ppm (s, 1H): Acetal proton (O-CH-O). This singlet is a key indicator of the dioxolane group.
    - $\delta \sim 4.1$  ppm (m, 4H): Methylene protons (-O-CH<sub>2</sub>-CH<sub>2</sub>-O-) of the dioxolane ring.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Expected Resonances:

- $\delta \sim 192$  ppm: Aldehyde carbonyl carbon.
- $\delta \sim 130\text{-}140$  ppm: Aromatic carbons.
- $\delta \sim 103$  ppm: Acetal carbon (O-CH-O).
- $\delta \sim 65$  ppm: Methylene carbons of the dioxolane ring.
- Data Analysis: Integrate the proton signals to confirm the ratio of protons. Correlate  $^1\text{H}$  and  $^{13}\text{C}$  signals using 2D NMR techniques (e.g., HSQC, HMBC) if further structural confirmation is needed.

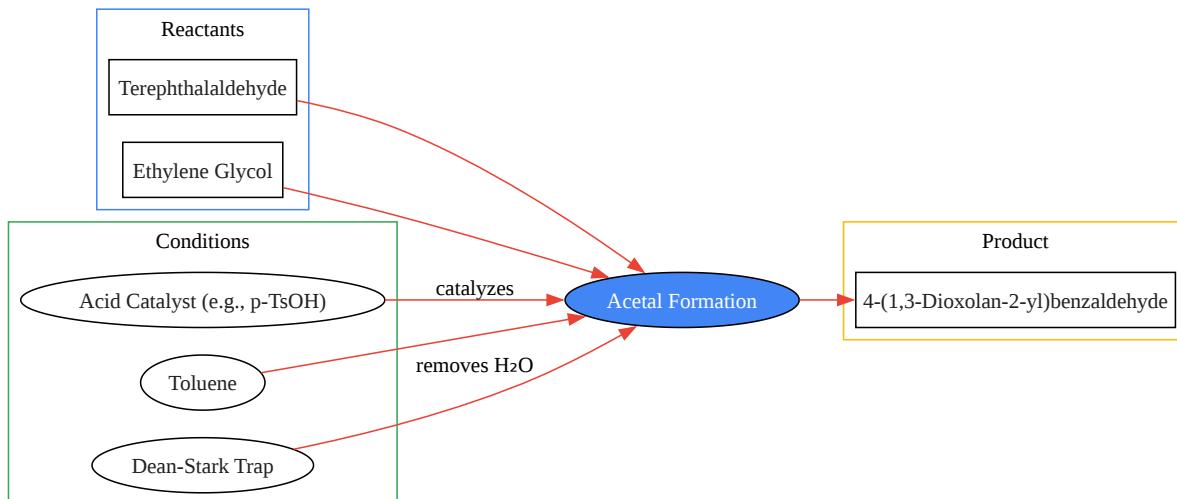
Causality: The choice of  $\text{CDCl}_3$  is due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. The characteristic chemical shifts are determined by the electronic environment of the nuclei; for instance, the electron-withdrawing nature of the oxygen atoms deshields the acetal proton, shifting it downfield.

## Part 2: Synthesis and Reactivity

The synthetic utility of **4-(1,3-Dioxolan-2-yl)benzaldehyde** stems from the reversible protection of its aldehyde group.

### Synthesis: Acetal Protection

The most common synthesis involves the acid-catalyzed reaction of a suitable benzaldehyde precursor with ethylene glycol. The dioxolane group serves as an effective protecting group because it is stable to nucleophiles, bases, and reducing agents, but can be readily removed under acidic conditions.<sup>[6]</sup>

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Caption: Synthesis of the target compound via acetal protection.

Objective: To synthesize **4-(1,3-Dioxolan-2-yl)benzaldehyde** by selectively protecting one of the two aldehyde groups of terephthalaldehyde.

Materials:

- Terephthalaldehyde
- Ethylene glycol (1.0-1.2 equivalents)
- p-Toluenesulfonic acid (p-TsOH, catalytic amount)
- Toluene
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Hexane and Ethyl Acetate for chromatography

**Methodology:**

- Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- Charging the Flask: To the flask, add terephthalaldehyde, toluene, and ethylene glycol.
- Catalysis: Add a catalytic amount of p-TsOH to the mixture.
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water is collected or TLC analysis shows consumption of the starting material.
- Workup:
  - Cool the reaction mixture to room temperature.
  - Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired mono-protected product from unreacted starting material and the di-protected byproduct.

**Trustworthiness:** The Dean-Stark apparatus is critical for driving the equilibrium of this reversible reaction towards the product side by continuously removing the water byproduct. The basic wash neutralizes the acid catalyst, preventing potential deprotection during workup and storage.

## Key Reactivity: Deprotection and Derivatization

The primary value of this compound is that the aldehyde can be unmasked at a desired point in a synthetic sequence.

Objective: To regenerate the free aldehyde from the dioxolane-protected compound.

Methodology:

- Dissolve **4-(1,3-Dioxolan-2-yl)benzaldehyde** in a mixture of a water-miscible organic solvent (like acetone or THF) and water.
- Add a catalytic amount of a strong acid (e.g., aqueous HCl or H<sub>2</sub>SO<sub>4</sub>).
- Stir the reaction at room temperature or with gentle heating.
- Monitor the reaction by TLC until the starting material is consumed.
- Neutralize the acid with a mild base (e.g., sodium bicarbonate).
- Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield 4-formylbenzoic acid or its corresponding ester, depending on the workup.

Caption: Deprotection and subsequent derivatization pathways.

## Part 3: Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its structure allows for precise chemical modifications, making it valuable in drug discovery and materials science.

### Building Block in Drug Discovery

The formylphenyl moiety is a common structural motif in pharmacologically active molecules. By using the protected form, chemists can perform reactions on other parts of a molecule without interference from the highly reactive aldehyde.

- Selective Modification: In a multi-step synthesis, a nucleophilic attack or a reduction could be desired at another site of a complex molecule. An unprotected aldehyde would interfere.

Using **4-(1,3-Dioxolan-2-yl)benzaldehyde** as a starting reagent allows these transformations to occur selectively.

- **Synthesis of Heterocycles:** Aldehydes are key precursors for synthesizing various heterocyclic rings. For instance, condensation with amines and thioglycolic acid can yield 1,3-thiazolidin-4-ones, a class of compounds with diverse biological activities.[7]
- **Potential Biological Activity:** While the compound itself is primarily an intermediate, its derivatives have shown potential. For example, research on the related 3-(1,3-Dioxolan-2-yl)benzaldehyde has indicated that its derivatives possess antimicrobial and cytotoxic properties against cancer cell lines, suggesting that derivatives of the 4-isomer could be promising candidates for further investigation.[5]

## Intermediate in Materials Science

The reactivity of the aldehyde group, once deprotected, makes it a useful monomer or cross-linking agent in polymer chemistry. It can be incorporated into polymer backbones or used to modify polymer surfaces, introducing a reactive site for further functionalization.

## Part 4: Safety and Handling

Proper handling is essential due to the compound's potential hazards.

## GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Pictogram	Signal Word	Hazard Statements	Source
	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[1][2][3]

## Safe Handling and Storage Protocol

### Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles.[8]
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[9]
- Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8][10]

### Handling:

- Avoid contact with skin, eyes, and clothing.[8][10]
- Wash hands thoroughly after handling.[10]
- Avoid formation of dust.[8]

### Storage:

- Store in a tightly closed container in a cool, dry, well-ventilated area.[8]
- Recommended storage temperature is 2-8°C.[2]

## Conclusion

**4-(1,3-Dioxolan-2-yl)benzaldehyde** is a quintessential example of a strategic synthetic intermediate. Its value lies not in its own properties, but in its ability to temporarily mask a reactive aldehyde, thereby enabling chemists to execute complex, multi-step synthetic routes with greater precision and control. From facilitating the construction of potential drug candidates to its role in advanced materials, this compound is a versatile tool in the modern chemist's arsenal. A firm grasp of its properties, synthesis, and reactivity is key to leveraging its full potential in research and development.

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